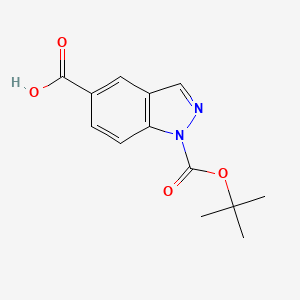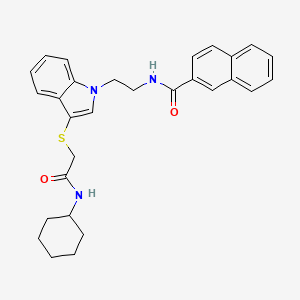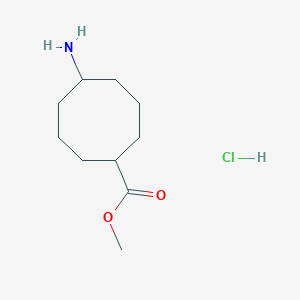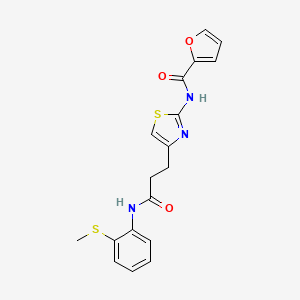
N-(4-(3-((2-(Methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound characterized by a diverse array of functional groups, including a thiazole ring, a furan ring, and an amide linkage. This compound's intricate structure hints at its potential for diverse applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry: In the realm of synthetic chemistry, N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules.
Biology: Biologically, this compound may be investigated for its potential as a pharmacophore in the design of new drugs due to its unique structural features.
Medicine: In medicine, it could be explored for its therapeutic potential, particularly in targeting specific molecular pathways associated with diseases.
Industry: Industrially, this compound can be utilized in the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mode of action of these compounds can vary widely depending on their specific structures and targets. Some may inhibit specific enzymes, block receptor sites, or interfere with critical biochemical pathways . The pharmacokinetics, or ADME properties (Absorption, Distribution, Metabolism, and Excretion), can also vary widely and are critical for determining the bioavailability of the compound .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, an antimicrobial compound might disrupt the cell wall of bacteria, while an anticancer compound might inhibit cell division .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability . For example, certain drugs may be less effective in acidic environments, or they may be metabolized more quickly at higher temperatures.
Biochemische Analyse
Biochemical Properties
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the furan ring may interact with proteins involved in cellular signaling pathways, modulating their activity and downstream effects . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase . These effects underscore the compound’s potential impact on cellular function and health.
Molecular Mechanism
The molecular mechanism of action of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . Additionally, the compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes . These molecular interactions provide insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy and potential changes in its impact on cellular processes . These temporal effects are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function and health, such as enhanced antioxidant activity and improved metabolic regulation . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, it may affect metabolite levels, leading to changes in cellular energy balance and redox status . These interactions with metabolic pathways underscore the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving organic anion transporters . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biological activity and efficacy.
Subcellular Localization
The subcellular localization of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide plays a significant role in its activity and function. The compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, it may influence mitochondrial function and energy production, while in the nucleus, it can modulate gene expression and chromatin structure . These subcellular localization patterns provide insights into the compound’s diverse biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates such as thiazole and furan derivatives, followed by coupling reactions to build the final compound. Key steps include:
Formation of Thiazole Ring: : Starting with a halogenated precursor, thiazole can be synthesized via cyclization reactions under basic conditions.
Introduction of Furan Ring: : Furan derivatives can be synthesized from furfural using various oxidation and substitution reactions.
Amide Bond Formation: : Coupling the thiazole and furan intermediates with an amine to form the desired amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound would leverage large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The thiazole and furan rings can undergo oxidation to form corresponding sulfoxides and furans, respectively.
Reduction: : Reduction reactions can target the amide linkage to yield the corresponding amine.
Substitution: : The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen (H₂).
Substitution: : Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of Lewis acids.
Oxidation: : Formation of sulfoxides and epoxides.
Reduction: : Corresponding amines and alcohols.
Substitution: : Halogenated derivatives and substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)imidazole-2-yl)furan-2-carboxamide: : Featuring an imidazole ring instead of thiazole.
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide: : Substituting furan with thiophene.
Structural Complexity: : The combination of thiazole and furan rings in a single molecule.
Functional Diversity: : Multiple reactive sites allowing for diverse chemical transformations.
Potential Biological Activity: : The structural features may provide unique interactions with biological targets, distinguishing it from similar compounds.
And there we have it—a thorough tour of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide! Any questions or points you’d like to dive deeper into?
Eigenschaften
IUPAC Name |
N-[4-[3-(2-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-25-15-7-3-2-5-13(15)20-16(22)9-8-12-11-26-18(19-12)21-17(23)14-6-4-10-24-14/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNQKHLHNGLFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2586893.png)
![N'-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2586894.png)
![2-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2586897.png)


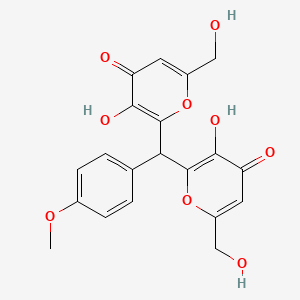
![2-{[2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2586903.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea](/img/structure/B2586907.png)

![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)
